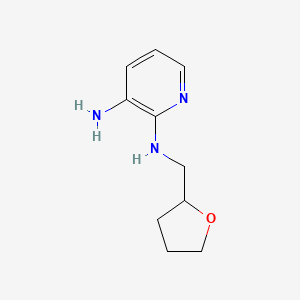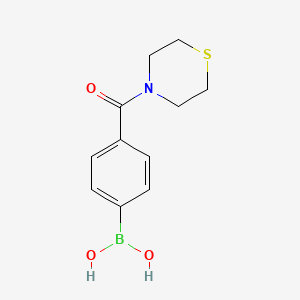
(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular formula of “(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid” is C11H14BNO3S . The InChI code is 1S/C12H16BNO4S/c1-18-11-8-9 (2-3-10 (11)13 (16)17)12 (15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid” are as follows: It has a molecular weight of 235.04 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Optoelectronics and OLEDs
Boronic acid derivatives, particularly those based on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platforms, have shown significant promise in the field of organic optoelectronics. These compounds are investigated for their potential in organic light-emitting diodes (OLEDs) due to their unique structural design and near-infrared emission capabilities. Their exploration aims to develop metal-free infrared emitters and enhance the performance of OLED devices (Squeo & Pasini, 2020).
Drug Discovery and Medicinal Chemistry
Boronic acid plays a crucial role in medicinal chemistry, with several FDA-approved drugs featuring boronic acid moieties. These compounds are appreciated for their potential to improve the potency and pharmacokinetics of drugs. The review on boronic acid drugs highlights the discovery processes, synthetic developments, and the rationale behind incorporating boronic acids into drug development endeavors (Plescia & Moitessier, 2020).
Environmental Applications: Boron Removal
In the context of environmental science, boronic acids and their derivatives have been applied in the removal of boron from water sources, particularly in seawater desalination. This research is critical due to boron's potential toxicity and its presence in drinking water. The review discusses various methods, including the use of reverse osmosis (RO) membranes and other technologies for effective boron removal in seawater desalination applications (Tu, Nghiem, & Chivas, 2010).
Analytical and Biosensor Applications
Boronic acid derivatives are extensively utilized in the development of analytical methods and biosensors due to their ability to bind selectively to diols and other entities. This binding property makes them suitable for constructing glucose sensors and other biosensors for medical diagnostics. A comprehensive review of the recent progress in electrochemical biosensors based on phenylboronic acid and its derivatives highlights their significance in detecting various biological and chemical substances, including glucose, glycoproteins, and ions (Anzai, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(thiomorpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3S/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJVTCLBGVZIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCSCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657272 | |
| Record name | [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid | |
CAS RN |
850568-28-4 | |
| Record name | B-[4-(4-Thiomorpholinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)


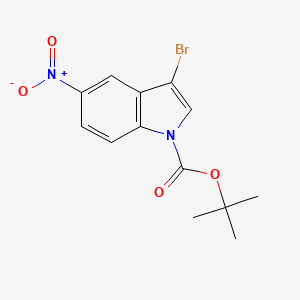
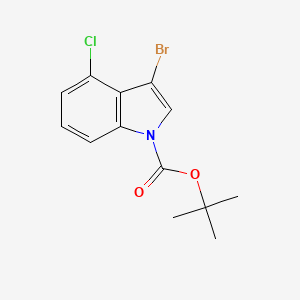

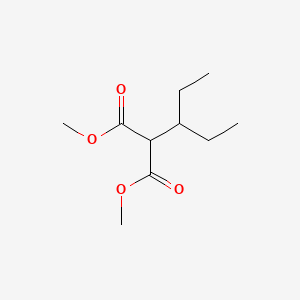

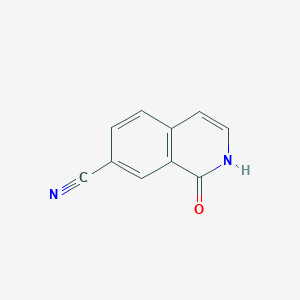
![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1438384.png)
![[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide](/img/structure/B1438385.png)
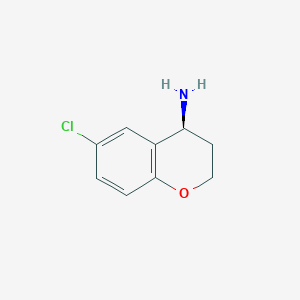
![Methyl 4-[(2-chloropropanamido)methyl]benzoate](/img/structure/B1438389.png)
